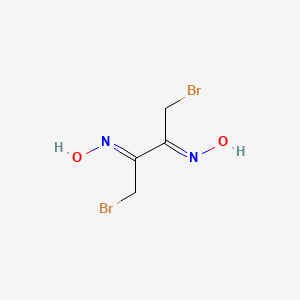

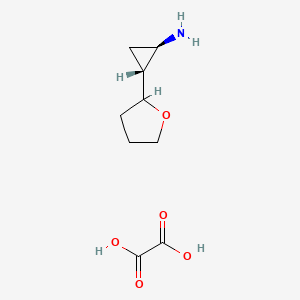

![molecular formula C20H15FN4O3S B3007244 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242964-57-3](/img/structure/B3007244.png)

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile structure for the development of various biologically active compounds. This particular scaffold has been utilized in the design of potent adenosine human receptor antagonists, with modifications to the phenyl ring and position 6 leading to compounds with nanomolar affinity for the hA2A adenosine receptor (AR) . Additionally, the 1,2,4-triazolo[4,3-a]pyrazine ring system has been noted for its anticonvulsant activity and serves as a bioisostere of the purine ring .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives typically involves multiple steps, starting from phenylacetonitriles or other suitable precursors. For instance, the synthesis of 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives involves condensation reactions, followed by conversion to the target compounds using reagents like methylamine or ammonia . A similar compound, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine, was synthesized from commercially available 2,3-dichloropyrazine through substitution and ring buckling reactions, with an optimized method yielding an 80.04% total yield .

Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized by the presence of a triazolopyrazine core, which can be substituted at various positions to modulate the biological activity. The presence of substituents like fluorophenyl and methoxyphenyl groups can significantly influence the binding affinity and selectivity of these compounds towards biological targets such as the hA2A AR . Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry are commonly used to confirm the structures of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazine derivatives are typically nucleophilic substitution reactions, condensation reactions, and ring transformations. These reactions are carefully designed to introduce specific substituents that confer desired biological properties to the final compound. For example, the introduction of a methoxyphenyl group at position 6 has been shown to yield compounds with high selectivity for the hA2A AR .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The presence of electronegative groups such as fluorine can affect the electron distribution within the molecule, potentially impacting its reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

1. Antagonist for Adenosine Human Receptors

The compound is part of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile base for developing potent adenosine human receptor antagonists. These antagonists are significant in targeting the hA2A adenosine receptor (AR), with potential applications in neuroprotection and Parkinson's disease treatment (Falsini et al., 2017).

2. Anticonvulsant Properties

Derivatives of 1,2,4-triazolo[4,3-a]pyrazine have been synthesized and tested for their anticonvulsant activity. Some of these compounds demonstrated potent activity against maximal electroshock-induced seizures in animal models, indicating their potential as effective anticonvulsants (Kelley et al., 1995).

3. Nucleoside Analogs Synthesis

The compound's framework has been utilized in synthesizing various nucleoside analogs, including those similar to formycin. These synthetic processes are significant for developing novel pharmaceutical agents with potential therapeutic applications (Schneller & May, 1978).

4. Quantitative Determination in Pharmaceutical Analysis

The compound has been the subject of research in developing methods for its quantitative determination, which is crucial for quality control in pharmaceutical formulations. Such analytical methodologies ensure the accuracy and precision of dosage forms containing these compounds (Netosova et al., 2021).

5. Synthesis and Pharmacological Potential

Its derivatives have been synthesized and their properties studied, emphasizing their significant role in modern medicine and pharmacy. The structural combination of 1,2,4-triazole and pyrazole in these molecules increases their likelihood of interaction with various biological targets, making them promising candidates for drug development (Fedotov et al., 2022).

6. Human A3 Adenosine Receptor Antagonists

Some derivatives of the compound have shown high affinities and selectivities for the human A3 adenosine receptor. These compounds have potential applications in cerebral ischemia treatment, as demonstrated in in vitro models (Colotta et al., 2009).

7. Synthesis Enhancement for Pharmaceutical Agents

An effective synthesis scheme has been developed for 3,7-disubstituted derivatives of this compound, highlighting their potential as pharmacological agents with various therapeutic activities, including cytotoxic, membrane-stabilizing, and cardioprotective effects (Kulikovska et al., 2014).

Propiedades

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-15(11-16)24-9-10-25-18(19(24)27)22-23-20(25)29-12-17(26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKXVAMENVNUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

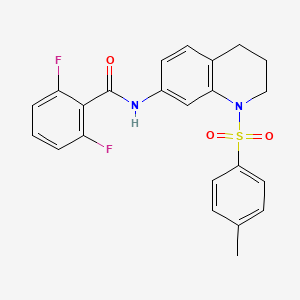

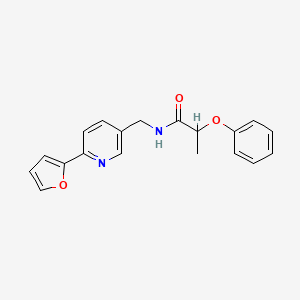

![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)

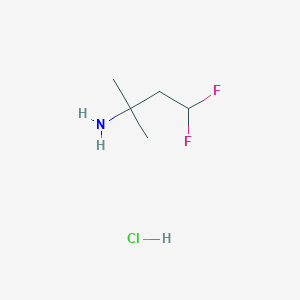

![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)

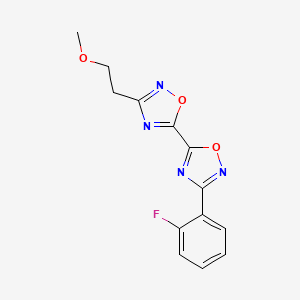

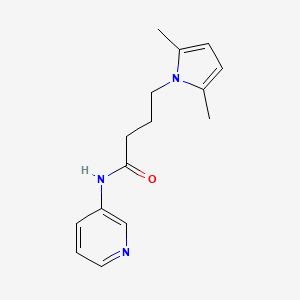

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)

![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)